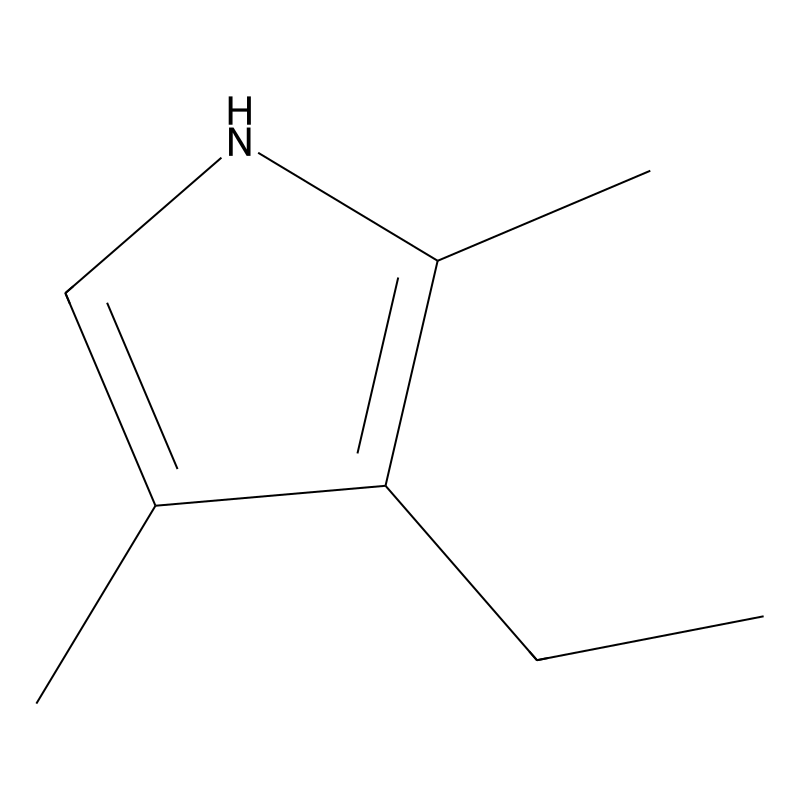

3-Ethyl-2,4-dimethyl-1H-pyrrole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Building Block for Functional Materials

One of the main research areas involving 3-ethyl-2,4-dimethyl-1H-pyrrole is its use as a building block for the synthesis of functional materials. Its aromatic structure and reactivity allow it to be incorporated into various molecules with desired properties.

- BODIPY Dyes: Studies have shown that 3-ethyl-2,4-dimethyl-1H-pyrrole can be used as a key building block for the synthesis of boradiazaindacene (BODIPY) dyes []. These dyes possess unique photophysical properties, making them valuable in various applications, including solar cells, bioimaging, and organic light-emitting diodes (OLEDs).

Synthesis of Specific Molecules

The unique structure of 3-ethyl-2,4-dimethyl-1H-pyrrole makes it a valuable intermediate for the synthesis of other specific molecules with potential applications in various fields:

Dipyrins

Research has explored the use of 3-ethyl-2,4-dimethyl-1H-pyrrole for the synthesis of meso-benzyl and meso-alkyl dipyrrin salts. These dipyrrins are a class of compounds with interesting photochemical and electronic properties, making them potential candidates for applications in sensors and photocatalysis.

Conjugated Systems

Studies have demonstrated the use of 3-ethyl-2,4-dimethyl-1H-pyrrole in the synthesis of 2,5-bis[3,5-dimethyl-4-ethylpyrrol-2-yl]cyclohexadiene-1,4-dione. This molecule is a type of conjugated system, which exhibits unique electronic properties and potential applications in organic electronics and materials science.

3-Ethyl-2,4-dimethyl-1H-pyrrole is a heterocyclic organic compound with the molecular formula and a molecular weight of approximately 123.1955 g/mol. This compound belongs to the pyrrole family, characterized by a five-membered aromatic ring containing one nitrogen atom. It is also known by several other names, including Cryptopyrrole and 2,4-Dimethyl-3-ethylpyrrole . The chemical structure features two methyl groups at the 2 and 4 positions of the pyrrole ring and an ethyl group at the 3 position, contributing to its unique properties.

3-Ethyl-2,4-dimethyl-1H-pyrrole itself is not biologically active. However, the molecules it helps synthesize, such as BODIPY dyes, can have specific mechanisms of action depending on their application. For instance, BODIPY dyes used in bioimaging may interact with specific cellular components to produce a fluorescent signal [].

- Electrophilic substitution: The electron-rich nature of the pyrrole ring allows it to participate in electrophilic aromatic substitution reactions, where electrophiles can attack the ring.

- Oxidation: Pyrroles can be oxidized to form pyrrole oxides or other derivatives.

- Condensation reactions: This compound can react with aldehydes or ketones to form imines or enamines, which are useful intermediates in organic synthesis .

The biological activity of 3-Ethyl-2,4-dimethyl-1H-pyrrole has been explored in various studies. Some findings suggest that it may exhibit antimicrobial properties, although specific mechanisms and efficacy require further investigation. Additionally, compounds related to pyrroles have been recognized for their roles in biological systems, including potential applications in pharmacology due to their ability to interact with biological targets .

Several methods have been developed for synthesizing 3-Ethyl-2,4-dimethyl-1H-pyrrole:

- Alkylation of Pyrrole: This method involves the alkylation of pyrrole with ethyl bromide and subsequent methylation using methyl iodide.

- Cyclization Reactions: Starting from suitable precursors such as 1,3-dicarbonyl compounds, cyclization can yield this pyrrole derivative.

- Multi-step Synthesis: Utilizing various organic transformations, including condensation and rearrangement reactions, chemists can synthesize this compound from simpler building blocks .

3-Ethyl-2,4-dimethyl-1H-pyrrole has potential applications in various fields:

- Pharmaceuticals: Its unique structure may lead to the development of new drugs or therapeutic agents.

- Agricultural Chemicals: The compound's biological activity could be harnessed for developing fungicides or herbicides.

- Material Science: Pyrroles are often used in the synthesis of conductive polymers and other advanced materials due to their electronic properties .

Research into the interaction studies of 3-Ethyl-2,4-dimethyl-1H-pyrrole is limited but suggests possible interactions with various biological molecules. Such studies typically focus on its binding affinity to enzymes or receptors involved in metabolic pathways. Further exploration may reveal its potential as a lead compound for drug development or as an agrochemical agent .

Several compounds share structural similarities with 3-Ethyl-2,4-dimethyl-1H-pyrrole. Here are some notable examples:

| Compound Name | Structure | Key Features |

|---|---|---|

| 2-Methylpyrrole | Structure | Contains one methyl group at position 2 |

| 3-Methylpyrrole | Structure | Contains one methyl group at position 3 |

| 2,5-Dimethylpyrrole | Structure | Methyl groups at positions 2 and 5 |

| Ethylpyrrole | Structure | Ethyl group at position 1 |

Uniqueness

The uniqueness of 3-Ethyl-2,4-dimethyl-1H-pyrrole lies in its specific arrangement of substituents on the pyrrole ring, which may impart distinct chemical reactivity and biological activity compared to similar compounds. Its combination of ethyl and dimethyl groups contributes to its potential applications in pharmaceuticals and agriculture .

Pyrrole chemistry has a rich history dating back to the early 19th century. Pyrrole itself was first detected by F.F. Runge in 1834 as a constituent of coal tar. The name "pyrrole" derives from the Greek word "pyrrhos" (πυρρός) meaning "reddish, fiery," referring to the characteristic red color that appears when pyrrole reacts with wood moistened with hydrochloric acid. In 1857, pyrrole was isolated from the pyrolysate of bone, further advancing understanding of this heterocyclic compound.

3-Ethyl-2,4-dimethyl-1H-pyrrole specifically has been obtained historically through the degradation of natural products including bilirubin, hemin, and rhodoporphyrin. Its synthesis pathway, based on foundational work by Knorr and Hess, represents an important development in pyrrole chemistry and heterocyclic compound synthesis. The study of this particular pyrrole derivative has contributed significantly to our understanding of substituted pyrroles and their chemical behaviors.

Research Significance in Contemporary Chemical Science

3-Ethyl-2,4-dimethyl-1H-pyrrole has emerged as a compound of considerable importance in modern chemical science for several reasons:

It serves as a key building block in the synthesis of boron-dipyrromethene (BODIPY) dyes, which have revolutionized fluorescent labeling and imaging technologies.

The compound provides a valuable model system for studying the effects of substitution patterns on the electronic and chemical properties of pyrrole derivatives.

Its role as a precursor in the synthesis of more complex structures has implications for materials science, particularly in the development of sensors and optoelectronic devices.

The compound has been identified as the "mauve factor" in certain biochemical analyses, potentially linking it to metabolic and psychiatric conditions, though this connection requires further research.

Table 1: Research Applications of 3-Ethyl-2,4-dimethyl-1H-pyrrole in Contemporary Science

| Research Area | Application | Significance |

|---|---|---|

| Fluorescent Probes | BODIPY dye synthesis | Enables development of highly sensitive biological imaging tools |

| Materials Science | Component in optoelectronic materials | Contributes to advancements in light-emitting devices |

| Organic Synthesis | Precursor for complex heterocycles | Facilitates the creation of structurally diverse compounds |

| Analytical Chemistry | Reference standard | Supports development of detection and quantification methods |

| Biological Studies | Metabolic marker investigation | Potential biomarker for certain conditions |

Nomenclature and Structural Research Context

The systematic IUPAC name 3-Ethyl-2,4-dimethyl-1H-pyrrole accurately describes the substitution pattern on the pyrrole ring. The "1H-" prefix specifically indicates that the hydrogen atom is attached to the nitrogen atom at position 1 of the ring. This compound is registered with CAS number 517-22-6 and has several common synonyms including:

Structurally, 3-Ethyl-2,4-dimethyl-1H-pyrrole belongs to the family of five-membered heterocyclic aromatic compounds. The pyrrole core consists of four carbon atoms and one nitrogen atom in a planar, conjugated ring system. The nitrogen contributes two electrons to the aromatic sextet, following Hückel's rule with six π-electrons (4n+2, where n=1). The substitution pattern, with methyl groups at positions 2 and 4 and an ethyl group at position 3, influences the electronic distribution, reactivity, and physical properties of the molecule.

The molecular formula of 3-Ethyl-2,4-dimethyl-1H-pyrrole is C₈H₁₃N with a molecular weight of 123.20 g/mol. Its structural characteristics are fundamental to understanding its chemical behavior and applications in various research contexts.

Current Research Landscape and Scholarly Focus

The current research landscape surrounding 3-Ethyl-2,4-dimethyl-1H-pyrrole encompasses several interdisciplinary areas:

Synthetic methodology development: Researchers continue to refine and develop new synthetic routes to 3-Ethyl-2,4-dimethyl-1H-pyrrole, with emphasis on green chemistry approaches, catalytic methods, and improved yields.

Fluorescent probe development: Significant research focuses on utilizing this compound in the synthesis of BODIPY dyes and other fluorophores with enhanced properties for biological imaging, sensing, and photodynamic therapy applications.

Materials science applications: Integration of this pyrrole derivative into functional materials, including polymers, sensors, and electronic devices, represents a growing area of investigation.

Structure-property relationship studies: Research examining how the specific substitution pattern affects the compound's electronic, optical, and chemical properties continues to expand our understanding of substituted pyrroles.

Recent scholarly publications have particularly emphasized sustainable synthesis methods and novel applications in fluorescent probe technology, reflecting broader trends in chemical research toward environmental consciousness and advanced materials development.

Classical Synthetic Pathways

The Knorr pyrrole synthesis remains a foundational method for constructing pyrrole cores. For 3-ethyl-2,4-dimethyl-1H-pyrrole, this typically involves condensing α-amino ketones with β-keto esters. In one documented approach, ethyl acetoacetate reacts with an in situ–generated α-aminoketone derived from propionaldehyde and ammonium hydroxide. The reaction proceeds via zinc-mediated cyclization in acetic acid, yielding the target compound with 32–38% efficiency [1] [3].

A modified Knorr pathway employs 2,4-pentanedione and ethylenediamine derivatives under acidic conditions. The ethyl group is introduced via a Friedel-Crafts alkylation step using ethyl bromide, while methyl groups originate from acetylacetone precursors. This method requires strict temperature control (5–15°C) to prevent oligomerization [1].

Table 1: Classical Synthesis Performance Metrics

| Method | Yield (%) | Reaction Time (h) | Temperature (°C) |

|---|---|---|---|

| Kn |

3-Ethyl-2,4-dimethyl-1H-pyrrole serves as a critical biomarker in oxidative stress research, particularly as an indicator of haemoglobin degradation and reactive oxygen species production [1] [2]. The compound represents a key metabolite generated during the oxidative degradation of regulatory haem, which occurs when cells experience elevated levels of hydrogen peroxide and other reactive oxygen species [2].

Research has demonstrated that pyrroles become elevated during periods of physical and psychological stress, leading to what researchers term an "oxidative burst" [2]. This process results in the increased fragmentation of regulatory haem and subsequent accumulation of pyrrole compounds in biological fluids [1]. The lambda maximum values for 3-ethyl-2,4-dimethyl-pyrrole when reacted with p-N,N-dimethylaminobenzaldehyde occurs at 538 nanometers, providing a specific spectroscopic signature for detection [2].

Clinical studies have established that urinary pyrrole levels demonstrate specificity in detecting schizophrenia, with diagnostic sensitivity of seventy percent and specificity of sixty-four percent when used in conjunction with clinical assessments [2]. The correlation between elevated pyrrole excretion and psychiatric symptoms has been validated through modified Diagnostic and Statistical Manual criteria, supporting its utility as a non-invasive oxidative stress biomarker [2].

The mechanism of pyrrole formation involves the interaction between reactive oxygen species and haem-containing proteins, resulting in ring cleavage and formation of various pyrrolic intermediates [1]. Studies utilizing 3-ethyl-2,4-dimethyl-1H-pyrrole as a model compound have revealed that the photo-oxidation chemistry involves specific interactions between the carbon at the alpha position and the nitrogen atom of the ring structure [1]. This understanding provides insight into the fundamental chemical processes underlying oxidative stress-mediated cellular damage.

Metabolic Pathway Investigation

The metabolic pathway investigation of 3-ethyl-2,4-dimethyl-1H-pyrrole reveals its central role in haem catabolism and porphyrin metabolism [3] [2]. The compound originates from the enzymatic and non-enzymatic breakdown of haemoglobin and other haem-containing proteins through the action of haem oxygenase and subsequent oxidative processes [2].

Research utilizing kinetic studies has demonstrated that the degradation of endogenous pyrrole precursors displays second to third order kinetics, confirming that each molecule of the biochemical source generates between two and three dimethylaminobenzaldehyde-active analyte molecules [2]. This kinetic evidence strongly supports the hypothesis that the molecular origin is regulatory haem rather than other potential sources such as dietary compounds or bacterial metabolism [2].

The metabolic pathway involves several key enzymatic steps beginning with haem oxygenase-mediated cleavage of the haem ring, followed by biliverdin formation and subsequent reduction to bilirubin [3]. Under oxidative stress conditions, alternative pathways become activated, leading to the formation of various pyrrolic metabolites including 3-ethyl-2,4-dimethyl-1H-pyrrole [1]. These compounds can subsequently undergo further metabolism through phase II detoxification enzymes or be directly excreted in urine [4].

Pyrrolizidine alkaloid metabolism studies have provided additional insights into pyrrole metabolic pathways through the formation of pyrrole-protein adducts [3]. Hepatic cytochrome P450 enzymes catalyze the metabolic activation of pyrrolizidine alkaloids into reactive pyrrolic metabolites, which can alkylate cellular proteins and DNA to form stable adducts [3]. The correlation between pyrrole-DNA adducts, liver protein adducts, and serum protein adducts has been established in animal models, with positive correlations observed among all three types of adducts [3].

Detection Methodologies in Biological Systems

The detection of 3-ethyl-2,4-dimethyl-1H-pyrrole in biological systems employs multiple analytical approaches, each with distinct advantages and limitations for biomarker research applications [5] [6] [7]. The classical Ehrlich reaction using p-dimethylaminobenzaldehyde remains the most widely used colorimetric method, providing rapid qualitative and semi-quantitative results with detection limits in the micromolar range [2] [8].

Advanced mass spectrometric methods offer superior sensitivity and specificity for pyrrole detection. Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry enables detection limits in the nanomolar to picomolar range [4]. This technique has been successfully applied to directly detect pyrrole-amino acid adducts in urine samples, providing a non-invasive approach for biomarker analysis [4]. The method requires minimal sample preparation and can process samples within thirty minutes, making it suitable for clinical applications [4].

Gas chromatography-mass spectrometry provides structural information and has been utilized for the analysis of volatile pyrrole compounds [9] [10]. The technique offers detection limits in the picogram range and can distinguish between different pyrrole isomers based on fragmentation patterns [9]. However, derivatization is often required to improve volatility and thermal stability of polar pyrrole compounds [11].

Electrochemical detection methods have emerged as promising alternatives for real-time monitoring of pyrrole compounds [5] [12]. Polypyrrole-coated electrodes demonstrate excellent extraction efficiency for analytes through intermolecular interactions including acid-base, π-π, dipole-dipole, hydrophobic, and hydrogen bonding [5]. These biosensors achieve detection limits in the femtomolar to nanomolar range and offer the advantage of miniaturization for point-of-care applications [12].

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of pyrrole compounds, though sensitivity limitations restrict its use to pure compounds or concentrated solutions [13] [14]. Recent advances in quantum-mechanical driven proton iterative full spin analysis have improved the precision of complex peak pattern description for pyrrole-2-carbaldehydes [13].

Analytical Research Challenges

Analytical research challenges in 3-ethyl-2,4-dimethyl-1H-pyrrole biomarker studies encompass several critical areas that impact the reliability and clinical utility of measurements [2]. The primary challenge involves analytical interference from urobilinogen and other dimethylaminobenzaldehyde-reactive compounds present in biological matrices [2]. Urobilinogen, formed through bacterial reduction of bilirubin in the gut, exhibits similar spectroscopic properties to pyrrole compounds, leading to potential false positive results [2].

Matrix effects represent another significant challenge, particularly in complex biological samples such as serum and urine. The presence of proteins, lipids, and other endogenous compounds can suppress or enhance analyte signals, affecting quantitative accuracy [5]. Sample preparation methods including solid-phase extraction and protein precipitation are often necessary but add complexity and potential sources of error.

The chemical instability of pyrrole compounds poses substantial analytical difficulties [2]. These compounds are highly reactive and can undergo rapid degradation under physiological conditions, particularly in the presence of light, oxygen, and varying pH levels. Storage stability studies indicate that pyrrole compounds require acidification to pH 2-3 and protection from light to maintain integrity during sample storage.

Standardization issues significantly impact inter-laboratory comparability of results [2]. The lack of certified reference materials and standardized analytical protocols contributes to variability in reported pyrrole concentrations across different studies [2]. Method validation challenges arise from the limited availability of authentic standards and the difficulty in establishing clinically relevant reference ranges [2].

The structural characterization of pyrrole-protein adducts presents particular challenges due to the numerous cellular proteins that can bind to pyrrolic metabolites. Current analytical methods may detect artifacts produced during sample processing, particularly under the acidic conditions used in liquid chromatography-mass spectrometry analysis [2]. These artifacts can lead to false identification of specific pyrrole structures and complicate quantitative measurements [2].

Low endogenous concentrations of pyrrole compounds in healthy individuals require highly sensitive analytical methods [4]. Detection limits must reach the nanomolar to picomolar range to accurately measure physiological levels, necessitating sophisticated instrumentation and careful optimization of analytical conditions [4].

Correlations with Biochemical Processes

The correlations between 3-ethyl-2,4-dimethyl-1H-pyrrole levels and various biochemical processes demonstrate its utility as a multifaceted biomarker for diverse physiological and pathological conditions [2] [3]. Oxidative stress represents the primary biochemical process correlated with elevated pyrrole excretion, with strong associations observed between pyrrole levels and markers of reactive oxygen species production [2].

Research examining pyrrole derivatives in cellular models has revealed significant correlations with lipid peroxidation processes. Novel pyrrolic compounds demonstrate protective effects against 6-hydroxydopamine-induced neurotoxicity in PC12 cells, reducing malondialdehyde levels and intracellular reactive oxygen species production. These findings support the hypothesis that endogenous pyrrole compounds serve as both markers and potential modulators of oxidative stress pathways.

Inflammatory processes show strong correlations with pyrrole biomarker levels. Studies of pyrrolopyridines and pyrrolopyridopyrimidines have demonstrated significant anti-inflammatory activity through inhibition of pro-inflammatory cytokines. The correlation between pyrrole levels and inflammatory markers such as C-reactive protein, tumor necrosis factor-alpha, and interleukin-6 suggests a mechanistic link between pyrrole metabolism and inflammatory cascades.

Protein glycation processes exhibit correlations with pyrrole formation through the generation of advanced glycation end products. Pyrraline, a pyrrole-containing advanced glycation end product, demonstrates significant correlations with diabetic complications and renal function. The mean excretion level of urinary pyrraline in healthy controls averages 1.42 ± 0.65 micromol per millimol creatinine, with elevated levels observed in diabetic patients.

Mitochondrial dysfunction correlates with altered pyrrole metabolism through disrupted oxidative phosphorylation and increased reactive oxygen species production. Studies utilizing polypyrrole-based biosensors for glucose and lactate monitoring demonstrate the relationship between cellular energy metabolism and pyrrole compound formation. The correlation between pyrrole levels and mitochondrial markers such as adenosine triphosphate to adenosine diphosphate ratios provides insight into cellular bioenergetic status.

Hepatic metabolism shows particularly strong correlations with pyrrole biomarker levels. Pyrrole-hemoglobin adducts serve as specific biomarkers of pyrrolizidine alkaloid exposure and hepatotoxicity, with concentrations reaching 84.50 ± 78.38 nanomolar in affected patients compared to 9.53 ± 10.72 nanomolar for pyrrole-plasma protein adducts. The longer persistence of pyrrole-hemoglobin adducts, approximately four months compared to two months for plasma protein adducts, enhances their utility for clinical diagnosis of drug-induced liver injury.

Aging processes correlate with accumulated pyrrole compound levels through chronic oxidative stress and cellular senescence. Metabolomic studies of tea processing demonstrate age-related changes in pyrrole compound profiles, with specific compounds such as 3-ethyl-1H-pyrrole and 3-ethyl-2,5-dimethyl-pyrazine showing increased levels in aged samples. These correlations support the potential use of pyrrole biomarkers in aging research and geriatric medicine.

XLogP3

Boiling Point

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

Explore Compound Types